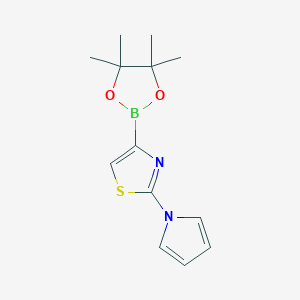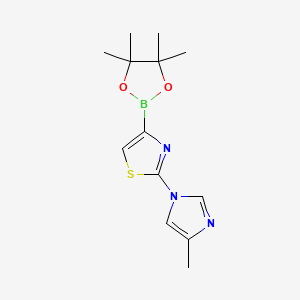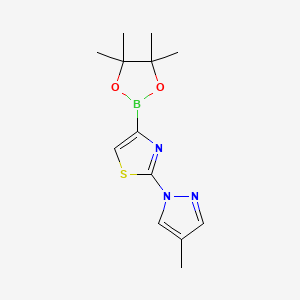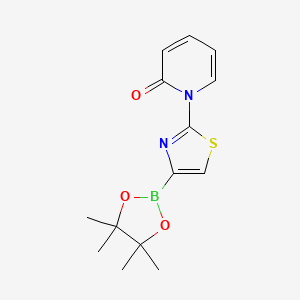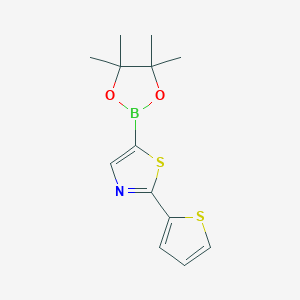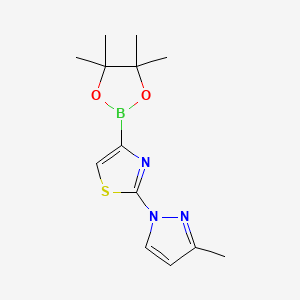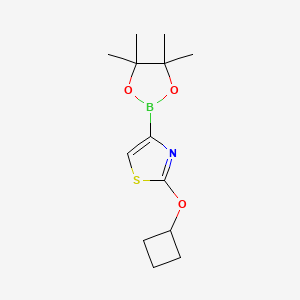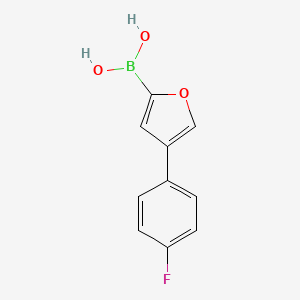
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (MPTPE) is a boron-based compound that has recently been studied for its potential applications in a variety of scientific fields. MPTPE has been found to possess a wide range of properties, including high solubility, low toxicity, and good biocompatibility. This has made it an attractive option for use in various lab experiments and scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a boron-containing reagent in a variety of biochemical reactions. In pharmacology, this compound has been used as a boron-containing drug candidate in drug delivery studies. In materials science, this compound has been used as a boron-containing reagent in the synthesis of a variety of materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boron atom in this compound is capable of forming a number of covalent bonds with other molecules, allowing it to form a variety of complexes with other molecules. This is believed to be the primary mechanism by which this compound exerts its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound is capable of modulating a number of biochemical and physiological processes, including enzyme activity, cell proliferation, and gene expression. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its high solubility, low toxicity, and good biocompatibility. This makes it an ideal reagent for use in a variety of lab experiments. However, there are some limitations to using this compound in lab experiments, including the fact that it is not as stable as other boron-containing compounds and is not as readily available as other reagents. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Zukünftige Richtungen
The potential applications of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. For example, further research could be done to better understand the mechanism of action of this compound and to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done to explore the potential use of this compound in the synthesis of novel materials, such as polymers and nanomaterials.
Synthesemethoden
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a stannane reagent to form a carbon-carbon bond. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that utilizes a boronic acid and a halide reagent to form a carbon-carbon bond. The Sonogashira coupling reaction is a copper-catalyzed cross-coupling reaction that utilizes an alkyne and a halide reagent to form a carbon-carbon bond.
Eigenschaften
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURAMTWFPKXACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

